molecular formula C10H14N2O B1453817 (4-Cyclobutoxypyridin-2-yl)methanamine CAS No. 1250948-64-1

(4-Cyclobutoxypyridin-2-yl)methanamine

Cat. No. B1453817
M. Wt: 178.23 g/mol
InChI Key: GRTLXAUKDFMUIS-UHFFFAOYSA-N
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Description

“(4-Cyclobutoxypyridin-2-yl)methanamine”, also known as CBPM, is a synthetic compound with the molecular formula C10H14N2O . It belongs to the family of heterocyclic organic compounds and has a pyridine ring attached to a cyclobutane ring.


Molecular Structure Analysis

The molecular structure of (4-Cyclobutoxypyridin-2-yl)methanamine is represented by the InChI code 1S/C10H14N2O/c11-7-8-6-10 (4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 . The molecular weight of the compound is 178.23 .


Physical And Chemical Properties Analysis

(4-Cyclobutoxypyridin-2-yl)methanamine has a molecular weight of 178.23 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs. Thus, synthetic methods for these compounds have gained extensive attention in the last few years .
  • Methods of Application or Experimental Procedures : Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
  • Results or Outcomes : Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Safety And Hazards

The safety information for (4-Cyclobutoxypyridin-2-yl)methanamine indicates that it has several hazard statements including H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-cyclobutyloxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-8-6-10(4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTLXAUKDFMUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC(=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclobutoxypyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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